
(S)-2-Acetamido-3-(benzyloxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Acetamido-3-(benzyloxy)propanoic acid” is a chemical compound . It is a solid substance . The empirical formula is C17H19NO3 and the molecular weight is 285.34 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis of an amino acid building block involved a suspension of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid in dichloromethane at 0°C, to which tert-Butyl 2,2,2-trichloroacetimidate in diethyl ether was added slowly .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, carboxylic acids like this compound can undergo a variety of reactions . They can be converted into acid chlorides, anhydrides, and esters . They can also participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as weak acids .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C17H19NO3 and the molecular weight is 285.34 . The InChI code for this compound is 1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Methods : This compound has been synthesized through various chemical processes, contributing to the development of organic synthesis methodologies (Jacquinet & Sinaÿ, 1974).
- Chemical Transformations : Research has explored its transformation into other chemical entities, demonstrating its utility as a versatile starting material in synthetic chemistry (Cai, Ling, & Bundle, 2009).
Biochemical Applications
- Detection in Biological Samples : The compound has been identified as a potential detoxification product of acrolein and benzene in conjugation with N-acetyl(-L-)cysteine derived from glutathione, detectable in human urine (Stanek, Krenmayr, Scherer, & Schmid, 1993).
- Role in Adjuvant Activity : It has been studied in the context of bacterial peptidoglycan derivatives, highlighting its potential in the development of adjuvant activities (Merser, Sinaỹ, & Adam, 1975).
Material Science
- In Material Synthesis : Its derivatives have been used in the synthesis of polybenzoxazine, demonstrating its application in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Pharmaceutical Research
- Antitumor Activities : Research on its derivatives has shown potential in antitumor activities, indicating its relevance in pharmaceutical research (Jing, 2011).
Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Research on similar compounds suggests potential applications in the treatment of type 2 diabetes . Two compounds, based on the meta-substituted phenylpropanoic acid, were shown to have a pronounced hypoglycemic effect in the oral glucose tolerance test with CD-1 mice . This suggests that “(S)-2-Acetamido-3-(benzyloxy)propanoic acid” and similar compounds could have potential therapeutic applications in the future.
Wirkmechanismus
Target of Action
Acetyl-O-benzyl-L-serine, also known as Ac-Ser(Bzl)-OH, is a substrate for N-terminal acetyltransferases . These enzymes are responsible for the acetylation of proteins, a post-translational modification that plays a crucial role in various cellular functions .
Mode of Action
Ac-Ser(Bzl)-OH interacts with its target enzymes by serving as a substrate for acetylation. The acetylation process involves the transfer of an acetyl group from Ac-Ser(Bzl)-OH to the N-terminus of a protein . This modification can influence the protein’s function, stability, and interaction with other molecules .
Biochemical Pathways
The acetylation of proteins is a critical part of many biochemical pathways. For instance, N-terminal acetylation can affect protein synthesis, folding, and degradation . It can also influence protein-protein interactions and the localization of proteins within the cell .
Pharmacokinetics
The stability of similar compounds in systemic circulation and their rate of intracellular processing are key factors determining their efficacy .
Result of Action
The acetylation of proteins by Ac-Ser(Bzl)-OH can have various molecular and cellular effects. For example, it can modulate the activity of enzymes, influence the structure of proteins, and affect cellular processes such as signal transduction .
Action Environment
The action of Ac-Ser(Bzl)-OH can be influenced by various environmental factors. For instance, the activity of N-terminal acetyltransferases can vary depending on the cellular environment . Additionally, factors such as pH and temperature can affect the stability and efficacy of Ac-Ser(Bzl)-OH .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIOVJIUUWDCR-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)
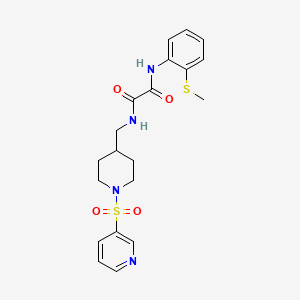
![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)
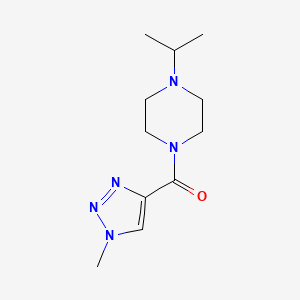
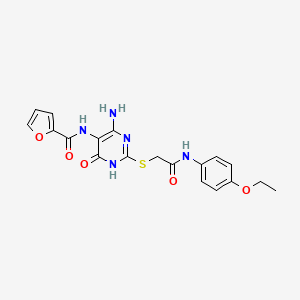
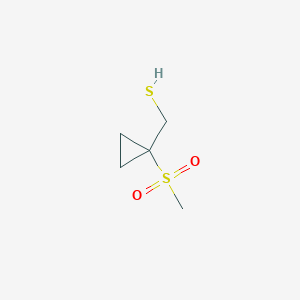
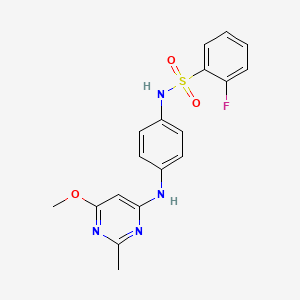

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)
